![molecular formula C9H15F3O3Si B14274581 Ethyl 4,4,4-trifluoro-3-[(trimethylsilyl)oxy]but-2-enoate CAS No. 136430-49-4](/img/structure/B14274581.png)
Ethyl 4,4,4-trifluoro-3-[(trimethylsilyl)oxy]but-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4,4,4-trifluoro-3-[(trimethylsilyl)oxy]but-2-enoate is a fluorinated organic compound with significant applications in various fields of scientific research. Its unique structure, featuring both trifluoromethyl and trimethylsilyl groups, makes it a valuable reagent in organic synthesis and other chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4,4,4-trifluoro-3-[(trimethylsilyl)oxy]but-2-enoate typically involves the reaction of ethyl 4,4,4-trifluoroacetoacetate with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The product is then purified by distillation or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and high yield. The reaction conditions are optimized to minimize by-products and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4,4,4-trifluoro-3-[(trimethylsilyl)oxy]but-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines are employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate yields carboxylic acids, while reduction with lithium aluminum hydride produces alcohols .
Scientific Research Applications
Ethyl 4,4,4-trifluoro-3-[(trimethylsilyl)oxy]but-2-enoate is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the development of fluorinated pharmaceuticals and agrochemicals.
Medicine: It is involved in the synthesis of potential drug candidates with improved bioavailability and metabolic stability.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Ethyl 4,4,4-trifluoro-3-[(trimethylsilyl)oxy]but-2-enoate involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The trifluoromethyl group enhances the compound’s stability and reactivity, while the trimethylsilyl group provides protection and can be selectively removed under specific conditions. These properties make the compound a valuable intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4,4,4-trifluoro-2-butynoate: Another fluorinated ester with applications in organic synthesis.
Ethyl (Z)-4,4,4-trifluoro-3-methoxy-but-2-enoate: A similar compound with a methoxy group instead of a trimethylsilyl group.
Uniqueness
Ethyl 4,4,4-trifluoro-3-[(trimethylsilyl)oxy]but-2-enoate is unique due to the combination of trifluoromethyl and trimethylsilyl groups, which provide enhanced stability, reactivity, and versatility in various chemical reactions. This makes it a preferred choice for researchers in multiple fields .
Properties
CAS No. |
136430-49-4 |
|---|---|
Molecular Formula |
C9H15F3O3Si |
Molecular Weight |
256.29 g/mol |
IUPAC Name |
ethyl 4,4,4-trifluoro-3-trimethylsilyloxybut-2-enoate |
InChI |
InChI=1S/C9H15F3O3Si/c1-5-14-8(13)6-7(9(10,11)12)15-16(2,3)4/h6H,5H2,1-4H3 |
InChI Key |
QULGVIZJMORYHM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=C(C(F)(F)F)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


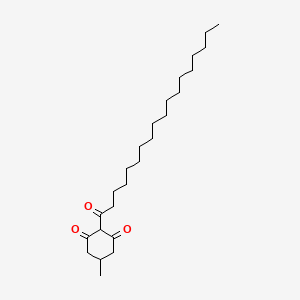
![[(Nitroperoxy)sulfonyl]methane](/img/structure/B14274514.png)
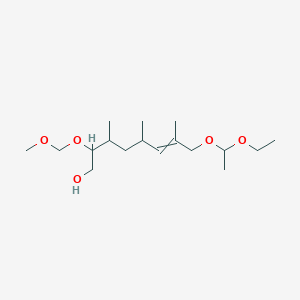
![3-Fluoro-4-propylphenyl 4'-octyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14274524.png)
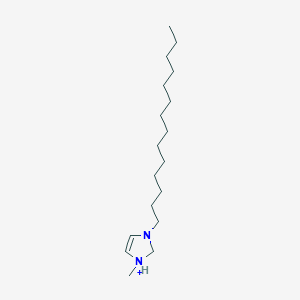
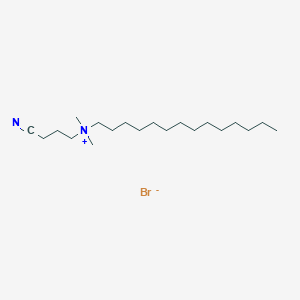
![([1,1'-Biphenyl]-4,4'-diyl)bis[di(propan-2-yl)phosphane]](/img/structure/B14274540.png)
![Glycine, N-[(1,1-dimethylethoxy)carbonyl]-L-2-aminobutanoyl-, ethyl ester (9CI)](/img/structure/B14274544.png)
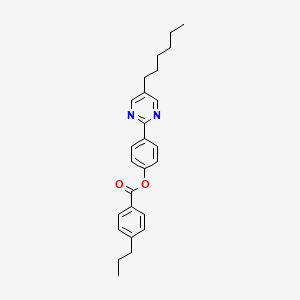
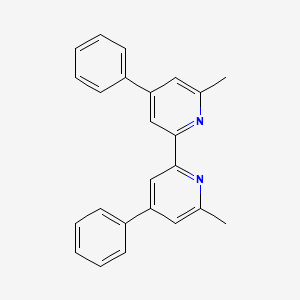
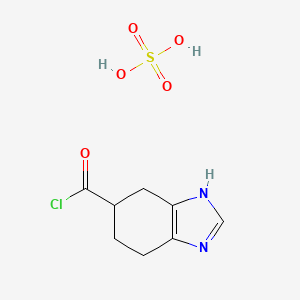
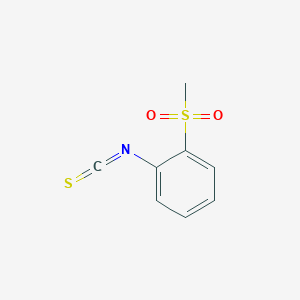
![N-[Cyano(1,3-dithian-2-ylidene)methyl]-N,2,2-trimethylpropanamide](/img/structure/B14274577.png)
![3,3'-{Ethene-1,2-diylbis[(5-azido-2,1-phenylene)sulfonyl]}di(propan-1-ol)](/img/structure/B14274580.png)
